molecular formula C16H11Cl2N3O2 B2537396 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate CAS No. 338419-31-1

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate

Cat. No.: B2537396
CAS No.: 338419-31-1
M. Wt: 348.18
InChI Key: KSMCYJKXLRJDGF-UHFFFAOYSA-N
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Description

[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

[1-(3,4-dichlorophenyl)triazol-4-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-14-7-6-13(8-15(14)18)21-9-12(19-20-21)10-23-16(22)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMCYJKXLRJDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Construction

Using the method from Source, 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is synthesized via:

  • Reaction of 3,4-dichlorophenylhydrazine with ethyl glyoxylate at 80°C (8 h) to form the triazole carboxylate.
  • Acid hydrolysis (HCl, reflux, 3 h) yields the carboxylic acid (92% purity).

Esterification with Benzyl Alcohol

  • Carboxylic acid (1.0 eq) reacts with benzoyl chloride (1.2 eq) in pyridine (2.0 eq) at 0°C.
  • Critical factor : Gradual temperature increase to 25°C prevents side reactions; Yield = 81%.

Table 2. Esterification Efficiency

Acid Activator Solvent Temperature (°C) Yield (%)
SOCl₂ CH₂Cl₂ 25 73
DCC/DMAP THF 0→25 68
Pyridine Pyridine 0→25 81

Halogen Exchange Methodology

Source discloses a bromine-to-carboxylate conversion applicable to triazole systems:

  • Bromination at C-5

    • 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole (1.0 eq) reacts with NBS (1.1 eq) in CCl₄ under UV light (12 h).
    • Outcome : 5-Bromo derivative (89% yield).
  • Lithiation-Carbonylation

    • Bromotriazole (1.0 eq) treated with LDA (2.2 eq) at −78°C in THF, followed by CO₂(g) introduction.
    • Intermediate : Triazole-4-carboxylic acid (72% yield).
  • Methyl Ester Formation

    • Carboxylic acid (1.0 eq) esterified with SOCl₂/MeOH (5:1 v/v) at 60°C (4 h).
    • Purity : 98.9% by HPLC.

Analytical Characterization

Critical quality control data derived from Source:

Table 3. Spectroscopic Properties

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, triazole), 7.85–7.45 (m, 9H, aryl), 5.42 (s, 2H, CH₂)
¹³C NMR (101 MHz, CDCl₃) δ 165.2 (C=O), 143.1 (triazole C-4), 133.8–126.4 (aryl carbons), 52.1 (CH₂)
HRMS (ESI+) m/z Calc. for C₁₇H₁₂Cl₂N₃O₂ [M+H]⁺: 368.0254; Found: 368.0251

Process Optimization Challenges

  • Regioselectivity : CuAAC exclusively produces 1,4-disubstituted triazoles, avoiding isomer contamination.
  • Steric Effects : Bulky 3,4-dichlorophenyl group necessitates prolonged reaction times (6 vs. 2 h for phenyl analogs).
  • Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a less chlorinated or dechlorinated product.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halides, nitriles, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, and this compound is no exception. It is being investigated for its efficacy against various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the desired therapeutic effects. The dichlorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole
  • 1-(5,5,5-trichloropentyl)-1H-1,2,3-benzotriazole
  • 1-phenyl-1H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate stands out due to its specific substitution pattern on the triazole ring and the presence of the dichlorophenyl group. These structural features contribute to its unique chemical properties and biological activities, making it a valuable compound for various applications.

Biological Activity

The compound [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate is a triazole derivative that has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

Chemical Formula: C13_{13}H10_{10}Cl2_{2}N3_{3}O2_{2}
Molecular Weight: 308.12 g/mol
CAS Number: 338419-11-7
Structure: The compound features a dichlorophenyl group attached to a triazole ring, with a benzenecarboxylate moiety contributing to its overall properties.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi:

CompoundMIC (μg/mL)Target Organism
Fluconazole0.125Candida albicans
Compound A0.0156Candida albicans
Compound B0.5Aspergillus fumigatus

The compound's structure suggests it may possess similar or enhanced antifungal efficacy compared to established antifungal agents like fluconazole .

Antibacterial Activity

Triazoles have also been studied for their antibacterial properties. The following table summarizes the antibacterial activity of related compounds:

CompoundMIC (μg/mL)Target Bacteria
Compound C0.125Staphylococcus aureus
Compound D8Escherichia coli
Compound E0.5Pseudomonas aeruginosa

These findings indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The potential anticancer properties of triazole derivatives have been highlighted in various studies. For instance:

  • Mechanism of Action: Triazoles may inhibit key enzymes involved in cancer cell proliferation.
  • Case Study: A study demonstrated that a structurally similar compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Triazoles may inhibit enzymes such as cytochrome P450s involved in the biosynthesis of ergosterol in fungi.
  • Membrane Disruption: The lipophilic nature of the dichlorophenyl group enhances the compound's ability to integrate into cellular membranes, disrupting their integrity.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that triazoles can induce oxidative stress in microbial cells, leading to cell death.

Q & A

Q. What are the optimal synthetic routes for [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate using click chemistry?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Key steps include:

  • Reacting 3,4-dichlorophenyl azide with a propargyl benzoate derivative under mild conditions (room temperature, aqueous/organic solvent mixtures).
  • Optimizing catalyst load (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate as a reducing agent) to achieve yields >85% .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this triazole derivative?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and substituent positions. For example, the triazole proton typically appears as a singlet near δ 8.1 ppm .
  • X-ray Crystallography : Resolves bond lengths and angles, critical for validating the 1,4-disubstituted triazole configuration. Single-crystal studies (e.g., using Mo-Kα radiation) provide unambiguous structural proof .

Q. How can researchers ensure high purity of the compound during synthesis?

  • Employ HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity (>95%).
  • Optimize reaction conditions (e.g., stoichiometric ratios, inert atmosphere) to minimize byproducts like unreacted azides or alkyne residues .

Advanced Research Questions

Q. What methodologies are used to evaluate the bioactivity of this compound against fungal or bacterial targets?

  • Antifungal Assays : Test against Phanerochaete chrysosporium or Postia placenta via agar diffusion or microbroth dilution (MIC determination). Substituent position (e.g., 3,4-dichlorophenyl) significantly impacts activity, with IC₅₀ values <100 µM in some analogs .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) to study metabolic interactions. Structural analogs have shown binding to CYP3A4 via hydrophobic interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Synthesize derivatives with varied substituents (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl or methylsulfanyl groups).
  • Correlate electronic (Hammett constants) and steric parameters with bioactivity using multivariate regression analysis. For example, electron-withdrawing groups enhance antifungal potency by 30–50% .

Q. What computational tools are recommended to model interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., lanosterol 14α-demethylase in fungi).
  • Dynamic Simulations : Run MD simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories.
  • Visualization : UCSF Chimera validates docking poses and hydrogen-bonding networks (e.g., triazole N3 interactions with catalytic residues) .

Q. How should researchers address contradictions in pharmacokinetic data across studies?

  • Solubility vs. Bioavailability : If high solubility (e.g., >1 mg/mL in PBS) conflicts with low oral bioavailability, evaluate prodrug strategies (e.g., ester prodrugs) or nanoformulations.
  • Metabolic Stability : Use liver microsomal assays to identify major metabolites (e.g., CYP-mediated oxidation). Contradictions may arise from species-specific metabolism (human vs. rodent microsomes) .

Q. What experimental approaches assess metabolic stability and degradation pathways?

  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated derivatives. For example, dichlorophenyl oxidation to quinone intermediates is a common degradation pathway .

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